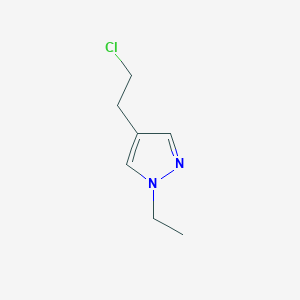

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

説明

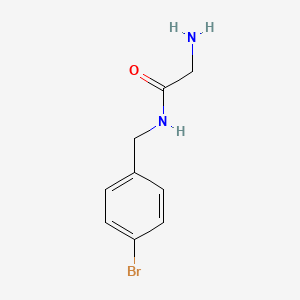

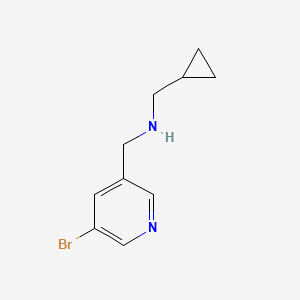

4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (CEEP) is a synthetic compound that is used in scientific research for a variety of purposes. It is a substituted pyrazole that is composed of a five-membered ring containing two nitrogen atoms, two carbon atoms, and one chlorine atom. CEEP has been used in a number of different research applications due to its unique properties, such as its solubility in both organic and aqueous solvents, its stability in physiological conditions, and its ability to bind to a variety of molecules.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified (Mikhed’kina et al., 2009).

Characterization and Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized. This compound's crystal structure, Hirshfeld surface analysis, and antioxidant properties were studied, along with DFT calculations (Naveen et al., 2021).

Formation of Silver Complex : A two-step method for the synthesis of 4-(alkyl)pyrazoles was developed. One of the derivatives, the 4-(phenyl)pyrazole, showed markedly lower solubility in common organic solvents. Its solid-state structure and interactions were extensively studied (Reger et al., 2003).

Synthesis of Dinuclear Palladium(II) Chalcogenolates : Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide were synthesized for forming chalcogenolato-bridged dinuclear palladium(II) complexes. These compounds' characterization and potential for synthesizing palladium chalcogenide nanoparticles were explored (Sharma et al., 2015).

Biological Evaluation : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized. Their potential to suppress lung cancer cell growth was evaluated, showing promising results for certain compounds (Zheng et al., 2010).

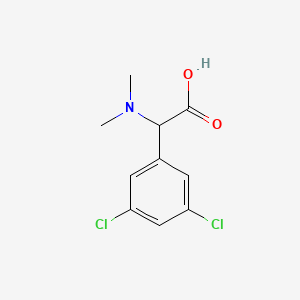

Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, demonstrating significant reduction in reaction times and high regioselectivity (Machado et al., 2011).

Pharmaceutical and Material Applications

Antimicrobial and Anticancer Agents : New pyrazole derivatives with potential as antimicrobial and anticancer agents were synthesized. Their structure-activity relationships and comparative effectiveness to reference drugs were examined (Hafez et al., 2016).

Palladium(II) Complexes for Catalysis : Palladium(II) complexes of pyrazolated thio/selenoethers were synthesized and used as efficient pre-catalysts for Suzuki-Miyaura coupling reactions. The formation and characterization of palladium selenide nanoparticles from these complexes were also reported (Sharma et al., 2013).

作用機序

- Since DNA replication requires strand separation, cells treated with chlorambucil can no longer divide .

Mode of Action

Pharmacokinetics

- Chlorambucil is orally administered and well-absorbed. It distributes widely in tissues. It undergoes hepatic metabolism. Elimination occurs primarily through urine. High bioavailability due to good absorption .

特性

IUPAC Name |

4-(2-chloroethyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGKOTUUZJHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroethyl)-1-ethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)